Dxd Dxd DXD is an Exatecan derivative and topoisomerase I inhibitor. DXD can be used to make antibody drug conjugate such as Trastuzumab Deruxtecan (DS-8201a).
Brand Name: Vulcanchem
CAS No.: 1599440-33-1
VCID: VC0526741
InChI: InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Molecular Formula: C26H24FN3O6
Molecular Weight: 493.5 g/mol

Dxd

CAS No.: 1599440-33-1

Cat. No.: VC0526741

Molecular Formula: C26H24FN3O6

Molecular Weight: 493.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dxd - 1599440-33-1

Specification

CAS No. 1599440-33-1
Molecular Formula C26H24FN3O6
Molecular Weight 493.5 g/mol
IUPAC Name N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
Standard InChI InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1
Standard InChI Key PLXLYXLUCNZSAA-QLXKLKPCSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Appearance Solid powder

Introduction

Chemical Properties of Dxd

Molecular Structure and Formula

Dxd possesses a complex molecular structure with the chemical formula C26H24FN3O6 . The compound features a polycyclic structure with multiple functional groups that contribute to its specific biological activity. Its structure includes a fluorine atom at position 18, a hydroxyl group at position 10, and a 2-hydroxyacetamide group connected to the core structure . These structural elements are carefully designed to optimize the compound's interaction with topoisomerase I while maintaining appropriate physicochemical properties for its use as an ADC payload. The stereochemical configuration at positions 10S and 23S is critical for the compound's biological activity and specificity.

Mechanism of Action

Topoisomerase I Inhibition

Dxd functions primarily as a DNA topoisomerase I (TOP1) inhibitor with significant potency, demonstrated by an IC50 value of 0.31 μM . Topoisomerase I is an essential enzyme that relieves torsional strain in DNA during replication and transcription by creating temporary single-strand breaks. Dxd binds to the TOP1-DNA complex, preventing re-ligation of these breaks and leading to persistent DNA damage. This mechanism disrupts essential cellular processes, ultimately triggering apoptotic pathways in rapidly dividing cells. The specific structural features of Dxd enable it to form stable complexes with the TOP1-DNA substrate, enhancing its cytotoxic effects compared to other topoisomerase inhibitors.

Cellular Effects and Cytotoxicity

The cytotoxic activity of Dxd extends beyond direct DNA damage through topoisomerase inhibition. Research has shown that Dxd induces immunogenic cell death (ICD), a form of regulated cell death that triggers immune system activation against cancer cells . This process involves the release of damage-associated molecular patterns (DAMPs) including extracellular ATP, High Mobility Group Box 1 (HMGB1), and surface translocation of calreticulin. These molecular signals serve as potent immune activators, recruiting and stimulating antigen-presenting cells to initiate anti-tumor immune responses. The dual action of direct cytotoxicity and immune activation significantly enhances the therapeutic potential of Dxd in cancer treatment strategies.

Dxd in Antibody-Drug Conjugates

Structure and Function in ADC Formats

In antibody-drug conjugates, Dxd is connected to monoclonal antibodies through specialized linker systems that allow for controlled release of the payload at target sites. When incorporated into the deruxtecan format, the complete structure has a molecular formula of C52H56FN9O13 and a molecular weight of 1034.1 g/mol . The linker technology used with Dxd typically involves enzymatically cleavable peptide-linkers that provide stability in circulation while enabling efficient payload release in tumor environments. This sophisticated design allows for precise targeting of the cytotoxic payload to cancer cells expressing specific surface antigens, minimizing systemic toxicity while maximizing therapeutic efficacy.

Other Dxd-Based ADCs

Beyond T-DXd, Dxd serves as the payload in several other promising ADCs targeting different tumor antigens:

  • DS-1062a: A trophoblast cell surface protein 2 (TROP2)-targeting ADC comprised of a humanized anti-TROP2 monoclonal antibody linked to Dxd .

  • DS-7300a: A B7-H3-targeting ADC utilizing Dxd-ADC technology with a humanized anti-B7-H3 monoclonal antibody connected to the Dxd payload .

These diverse applications demonstrate the versatility of Dxd as an ADC payload across multiple tumor targets and cancer types. The consistent use of Dxd across different antibody platforms underscores its favorable properties as a cytotoxic agent in targeted cancer therapy.

Unique Mechanisms of Payload Release

Extracellular Cleavage Mechanisms

A distinguishing feature of Dxd-based ADCs is their capacity for payload release through extracellular mechanisms, independent of antibody internalization . Research has shown that the specialized linker used in T-DXd can be cleaved by cathepsin L in the extracellular environment, allowing for payload release in the tumor microenvironment even without direct binding to target cells . This extracellular release mechanism significantly contributes to the efficacy of T-DXd in tumors with heterogeneous or low target expression. Quantitative analyses using liquid chromatography-tandem mass spectrometry revealed significant Dxd release in HER2-negative tumor tissues, with concentrations 23-fold higher than in plasma, confirming tumor-specific extracellular release mechanisms .

Bystander Effect and Implications

The extracellular release properties of Dxd contribute to a potent "bystander effect," where neighboring cancer cells without target expression can be affected by the released payload . This phenomenon helps explain the unexpected efficacy of T-DXd in cancers with low or heterogeneous target expression. The following table summarizes the comparison of Dxd concentrations in different tumor models after T-DXd treatment:

Tumor ModelHER2 StatusRelative DXd ConcentrationKey Finding
KPL4HER2-positiveHighestEfficient ADC binding and internalization
MDA-MB-468HER2-negativeSignificantExtracellular payload release independent of target binding
MM3MGHER2-null (murine)Comparable to MDA-MB-468Confirms HER2-independent payload release

This data strongly supports the mechanism of extracellular payload release in the tumor microenvironment, extending the therapeutic reach of Dxd-based ADCs beyond the limitations of target expression.

Immunomodulatory Properties of Dxd

Immunogenic Cell Death Induction

Dxd exhibits superior immunogenic cell death (ICD) induction compared to other ADC payloads such as DM1 (used in T-DM1) . Studies have demonstrated that Dxd treatment leads to significantly higher release of ICD markers, including:

  • Extracellular ATP (eATP): A chemoattractant for phagocytes that facilitates immune cell recruitment to dying cancer cells .

  • High Mobility Group Box 1 (HMGB1): A chromatin protein secreted during ICD that functions as an alarmin to activate innate immunity .

  • Surface calreticulin (CRT): An endoplasmic reticulum protein that translocates to the cell surface during ICD, serving as an "eat me" signal for phagocytes .

These molecular signals collectively enhance immune recognition and response against cancer cells, potentially contributing to the durable clinical responses observed with Dxd-based therapies.

Immune Pathway Activation

Beyond direct cytotoxicity, Dxd activates important immune signaling pathways that amplify its therapeutic effects:

  • STING pathway activation: Stimulates type I interferon production and enhances immune recognition of tumor cells .

  • TLR4 pathway stimulation: Activates antigen-presenting cells and promotes pro-inflammatory responses .

  • Enhanced tumor antigen presentation: Activates macrophages and dendritic cells, improving tumor antigen presentation and CD8+ T cell priming .

These immunomodulatory effects position Dxd as more than just a cytotoxic agent, but also as an immunotherapy enhancer that can potentiate anti-tumor immune responses. The capacity to induce immunogenic cell death while simultaneously activating immune pathways represents a significant advantage over conventional cytotoxic payloads.

Clinical Efficacy and Research Findings

Efficacy in HER2-Low and Negative Settings

Perhaps the most remarkable aspect of Dxd-based therapy is its efficacy in tumors with low or even negative expression of the target antigen. The unique extracellular payload release mechanisms and potent bystander effect enable T-DXd to impact cancer cells regardless of their HER2 expression status . This phenomenon explains the clinical efficacy observed in HER2-ultralow breast cancer patients and significantly expands the potential patient population that may benefit from this therapy. The ability to overcome tumor heterogeneity and target antigen limitations represents a major advancement in ADC therapy and targeted cancer treatment in general.

Combination Therapies

Research has identified promising combination approaches that enhance the efficacy of Dxd-based therapies. Notably, combining T-DXd with CD47/SIRPα checkpoint blockade therapy improved tumor phagocytosis and enhanced innate immune activation, resulting in more robust anti-tumor adaptive immune responses . This combination led to complete tumor regression against the majority of large tumors in an immunocompetent endogenous HER2-driven breast cancer mouse model and prevented tumor relapse through CD8+ T cell-mediated immune memory formation . These findings highlight the potential for strategic combinations to further augment the already impressive efficacy of Dxd-based therapies.

Comparative Advantages of Dxd

Dxd versus DM1

When compared to DM1, the payload used in trastuzumab emtansine (T-DM1), Dxd demonstrates several significant advantages:

PropertyDxdDM1Advantage
Mechanism of actionDNA topoisomerase I inhibitorMicrotubule inhibitorDifferent resistance profile
ICD inductionStrongWeakEnhanced immune activation with Dxd
Extracellular ATP releaseHighLowSuperior immune recruitment with Dxd
HMGB1 secretionSubstantialLimitedBetter alarmin signaling with Dxd
Surface calreticulinSignificantly increasedMinimal increaseImproved phagocyte activation with Dxd
Extracellular releasePossible through cathepsin LLimitedBroader activity in heterogeneous tumors
Bystander effectPotentLimitedEfficacy against antigen-negative cells

These comparative advantages help explain the superior clinical performance of T-DXd compared to T-DM1 in clinical trials and expand the potential applications of Dxd-based therapies across a wider range of cancer types and patient populations .

Structural and Functional Advantages

The specific structural features of Dxd contribute to its optimal performance as an ADC payload. These include:

  • Balanced hydrophilicity/hydrophobicity for appropriate tissue distribution after release.

  • Structural complexity that enables potent target inhibition while maintaining manageable molecular weight.

  • Compatibility with enzymatically cleavable linkers that enable both intracellular and extracellular release.

  • Functional groups that contribute to both cytotoxic activity and immunomodulatory effects.

These structural advantages, combined with the unique mechanism of action, establish Dxd as a superior payload option for next-generation ADC development, with applications potentially extending beyond current cancer targets.

Future Perspectives and Ongoing Research

Expanding Applications

The success of Dxd in current ADCs has stimulated research into additional applications targeting various tumor-associated antigens. The development of DS-1062a (TROP2-targeting) and DS-7300a (B7-H3-targeting) demonstrates ongoing efforts to leverage Dxd's unique properties against different cancer types . The versatility of Dxd suggests potential applications in additional solid tumors and possibly hematological malignancies through appropriate antibody targeting. Research into novel linker technologies may further expand the utility of Dxd-based therapies, potentially allowing for more precise control over payload release kinetics and distribution.

Addressing Resistance Mechanisms

Despite the impressive efficacy of Dxd-based therapies, the development of resistance remains a challenge in cancer treatment. Future research directions include understanding and overcoming potential resistance mechanisms to Dxd, which may involve:

  • Investigating combination therapies that target complementary pathways.

  • Developing next-generation Dxd derivatives with modified properties to address specific resistance mechanisms.

  • Exploring dual-payload ADCs that combine Dxd with payloads having different mechanisms of action.

  • Optimizing dosing strategies to maximize efficacy while minimizing the emergence of resistant populations.

The ongoing research in these areas promises to further enhance the therapeutic potential of Dxd and extend its benefits to more cancer patients.

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